2-Nitrotoluene

描述

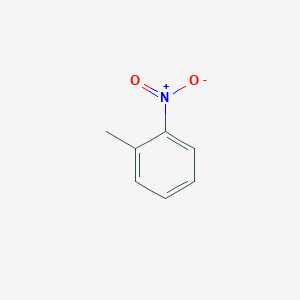

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2, Array | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025791 | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.] | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07% | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F] | |

CAS No. |

88-72-2, 1321-12-6 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9N88YIAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-nitrotoluene (also known as o-nitrotoluene). The document details its physical and spectroscopic characteristics, provides established experimental protocols for its synthesis and key reactions, and discusses its relevance as a chemical intermediate. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is an aromatic organic compound with the chemical formula C₇H₇NO₂. Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions.

| Identifier | Value |

| IUPAC Name | 1-Methyl-2-nitrobenzene[1][2] |

| CAS Number | 88-72-2 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [1] |

| Canonical SMILES | CC1=CC=CC=C1--INVALID-LINK--[O-][1] |

| InChI Key | PLAZTCDQAHEYBI-UHFFFAOYSA-N[1][3][4] |

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physical and Chemical Properties

This compound is a pale yellow, oily liquid at room temperature with a faint aromatic odor.[1] It is combustible and has low solubility in water but is soluble in common organic solvents such as ethanol, ether, and benzene.

| Property | Value | Reference |

| Appearance | Pale yellow liquid | [2] |

| Melting Point | -9.3 °C | [5] |

| Boiling Point | 222 °C | [2] |

| Density | 1.162 g/cm³ at 20 °C | [1] |

| Solubility in Water | 652 mg/L at 30 °C | [5] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [2] |

| Flash Point | 106 °C (closed cup) | |

| Refractive Index (n²⁰/D) | 1.546 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methyl protons and a complex multiplet for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.56 | s | 3H | -CH₃ |

| ~7.30 - 7.33 | m | 2H | Ar-H (H4, H6) |

| ~7.45 - 7.50 | m | 1H | Ar-H (H5) |

| ~7.90 - 7.93 | m | 1H | Ar-H (H3) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~20.05 | -CH₃ |

| ~124.29 | C3 |

| ~126.64 | C4 |

| ~132.51 | C6 |

| ~132.80 | C5 |

| ~133.21 | C1 |

| ~148.29 | C2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the nitro group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~780 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 137. A prominent fragment is observed at m/z 120, which is characteristic of ortho-nitrotoluene and results from the loss of a hydroxyl radical (•OH) via an intramolecular hydrogen transfer from the methyl group to the nitro group (the "ortho effect").[6][7]

Diagram 2: Mass Spectrometry Fragmentation of this compound

Key fragmentation pathway of this compound in mass spectrometry.

Experimental Protocols

Synthesis of this compound via Nitration of Toluene

This protocol describes the synthesis of a mixture of nitrotoluene isomers, from which this compound is the major product.

Diagram 3: Workflow for the Synthesis of this compound

General workflow for the synthesis and purification of this compound.

Materials:

-

Toluene (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Cyclohexane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the toluene and cool it to below 0 °C in an ice-salt bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the reaction temperature does not exceed 5 °C.[8] The addition typically takes 1-2 hours.

-

After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours.[8]

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer with cyclohexane.

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of nitrotoluene isomers.

Separation of Isomers: The crude product contains approximately 55-60% this compound, 35-40% 4-nitrotoluene, and a small amount of 3-nitrotoluene.[5]

-

Fractional Distillation: The isomers can be separated by fractional distillation under reduced pressure. This compound has a lower boiling point than 4-nitrotoluene.

-

Crystallization: Alternatively, the mixture can be cooled to a low temperature (e.g., -20 °C) to crystallize the solid 4-nitrotoluene, which can then be removed by filtration.[9] The liquid filtrate will be enriched in this compound.

Key Reactions of this compound

2-Nitrobenzaldehyde is a valuable synthetic intermediate.

Materials:

-

This compound

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Chromium Trioxide (CrO₃)

Procedure:

-

In a flask cooled in an ice bath, prepare a solution of this compound in glacial acetic acid and acetic anhydride.

-

Slowly add concentrated sulfuric acid while maintaining a low temperature.

-

Add chromium trioxide in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring for several hours.

-

Pour the reaction mixture into ice water to precipitate the product, which is initially formed as the diacetate.

-

The diacetate is then hydrolyzed by refluxing with aqueous hydrochloric acid to yield 2-nitrobenzaldehyde.

The reduction of the nitro group to an amine is a fundamental transformation.

Materials:

-

This compound

-

Tin (Sn) metal or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

Procedure (using Sn/HCl):

-

In a round-bottom flask, place granulated tin and concentrated hydrochloric acid.

-

Add this compound in small portions with stirring. The reaction is exothermic and may require external cooling to control.

-

After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (disappearance of the oily this compound layer).

-

Cool the reaction mixture and carefully make it strongly alkaline by adding a concentrated solution of sodium hydroxide. This will precipitate tin hydroxides.

-

Isolate the o-toluidine from the mixture by steam distillation.

-

The collected distillate is then extracted with an organic solvent, dried, and the solvent is removed to yield o-toluidine.

Applications in Research and Development

This compound is a key starting material in the synthesis of a variety of more complex molecules. Its primary application is in the production of o-toluidine, which is a precursor for the synthesis of various azo dyes.[5] In the context of drug development, the chemical scaffold of this compound can be modified through various reactions to generate novel compounds for biological screening. For example, the synthesis of 2-nitrobenzaldehyde from this compound provides a precursor for various heterocyclic compounds.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with its spectroscopic characterization and key synthetic methodologies. The presented information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The structured data tables and visual diagrams are designed to offer a clear and concise understanding of this important chemical intermediate.

References

- 1. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(88-72-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(88-72-2) IR Spectrum [chemicalbook.com]

- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of 2-Nitrotoluene via Toluene Nitration: A Technical Guide

The nitration of toluene stands as a cornerstone of electrophilic aromatic substitution reactions, pivotal in the synthesis of various nitroaromatic compounds. Among the products, 2-nitrotoluene is a significant intermediate, primarily utilized in the production of azo dyes, rubber chemicals, and certain pharmaceuticals.[1] This guide provides an in-depth examination of the synthesis of this compound, detailing the underlying chemical principles, experimental methodologies, and factors influencing product distribution.

Reaction Mechanism and Regioselectivity

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction.[2] The process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[2][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to generate the nitronium ion.[3]

The electron-rich aromatic ring of toluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The methyl group of toluene is an activating, ortho-, para-directing group, meaning it increases the electron density at the ortho and para positions of the ring.[3] This increased electron density stabilizes the positive charge in the arenium ion intermediates formed during ortho and para attack more effectively than during meta attack. Consequently, the activation energies for the formation of ortho and para isomers are lower, leading to their predominance as products.[4] The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion) to restore the aromaticity of the ring, yielding the nitrotoluene isomers.[3]

The methyl group makes toluene approximately 25 times more reactive than benzene in electrophilic aromatic substitution reactions.[2]

Figure 1. Reaction mechanism for the nitration of toluene.

Isomer Distribution

The nitration of toluene typically yields a mixture of ortho-, meta-, and para-nitrotoluene. Under standard mixed-acid conditions (HNO₃/H₂SO₄), the product distribution is generally in the range of 45–62% this compound, 2–5% 3-nitrotoluene, and 33–50% 4-nitrotoluene.[5] The exact ratio is sensitive to reaction conditions such as temperature, the composition of the nitrating mixture, and the presence of catalysts.[4][6]

| Nitrating Agent/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |

| Concentrated H₂SO₄/HNO₃ | 57 | 5 | 38 | [7] |

| HNO₃ in Acetic Anhydride | 59 | - | - | [4] |

| NO₂⁺PF₆⁻ in Nitromethane | 69 | - | - | [4] |

| Typical Industrial Mixed Acid (25-40 °C) | 45-62 | 2-5 | 33-50 | [5] |

| Zeolite-Assisted (Improved) | 18 | 0.52 | 82 | [8] |

| Nitronium tetrafluoroborate in dichloromethane (experimental) | 66 | 3 | 31 | [9] |

| Nitronium tetrafluoroborate in dichloromethane (in silico) | 45 | 2 | 53 | [9] |

Table 1. Isomer distribution in the nitration of toluene under various conditions.

Experimental Protocols

Detailed below are representative experimental protocols for the laboratory-scale synthesis of nitrotoluene isomers.

Protocol 1: Standard Mixed-Acid Nitration

This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[2][10][11]

-

Apparatus:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel with pressure equalization

-

Internal thermometer

-

Ice-salt bath

-

Separatory funnel

-

-

Reagents:

-

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, cool 10.6 mL of concentrated nitric acid in an ice bath. Slowly and carefully add 12.5 mL of concentrated sulfuric acid while stirring.[10] Cool this nitrating mixture to -5 °C using an ice-salt bath.[10]

-

Reaction Setup: Charge the three-neck flask with 10.6 mL of toluene and cool it to -10 °C in an ice-salt bath.[10]

-

Addition of Nitrating Agent: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred toluene over approximately 1.5 to 2 hours, ensuring the internal temperature of the reaction mixture does not rise above 5 °C.[10] The reaction is highly exothermic.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.[10] Stir for an additional 1 to 3 hours at room temperature.[10][12]

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.[10] Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product from the aqueous layer with one 40 mL portion of cyclohexane, followed by two 10 mL portions.[10]

-

Washing: Combine the organic extracts and wash sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with 10 mL of water.[2][10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[2][10] Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product as an oily residue.[10]

-

Purification: The individual isomers can be separated and purified by fractional distillation under reduced pressure and/or crystallization.[5][13]

-

Figure 2. Experimental workflow for toluene nitration.

Factors Influencing Regioselectivity and Yield

The distribution of nitrotoluene isomers can be manipulated by altering the reaction conditions. This is of significant industrial importance, as often a specific isomer, such as 4-nitrotoluene, is the desired product.[8]

-

Temperature: Lower temperatures (around 30°C) are generally used to prevent polynitration and favor the formation of mononitrotoluenes.[3] Higher temperatures can lead to the formation of dinitrotoluene and eventually trinitrotoluene (TNT).[2]

-

Nitrating Agent: While the standard mixed-acid system is common, other nitrating agents can alter the isomer ratio. For instance, nitronium salts like NO₂⁺BF₄⁻ have been studied extensively.[9] Using nitrogen(V) oxide (N₂O₅) in dichloromethane has been shown to be a more active and selective nitrating system compared to 100% nitric acid.

-

Catalysts: The choice of acid catalyst influences the outcome. While sulfuric acid is standard, other acids like phosphoric acid can be used.[5] More advanced catalytic systems, such as zeolites, have been developed to enhance regioselectivity towards the para isomer.[8] The use of H-ZSM-5, a solid acid zeolite catalyst, can produce at least 80-90% of the para isomer, minimizing the ortho and meta products.[14] This approach also offers environmental benefits by eliminating the need for corrosive liquid acids.[14]

-

Mass Transfer: In heterogeneous mixed-acid nitrations, where toluene and the acid phase are immiscible, mass transfer effects can influence isomer distribution.[13][15] The intensity of agitation can therefore have a measurable effect on the product ratios.[15]

Conclusion

The synthesis of this compound through the nitration of toluene is a well-established and fundamentally important reaction in organic chemistry. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the regioselectivity governed by the activating, ortho-, para-directing nature of the methyl group. While traditional mixed-acid conditions produce a mixture of isomers with this compound as a major component, this guide highlights that the isomer distribution is highly dependent on reaction parameters. For professionals in research and drug development, understanding the interplay of temperature, nitrating agents, and catalysts is crucial for optimizing the synthesis towards the desired isomer and for developing more efficient and environmentally benign processes. The continued exploration of solid acid catalysts like zeolites demonstrates a promising path toward highly selective and sustainable nitration technologies.

References

- 1. niir.org [niir.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 4. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 5. This compound, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. uwosh.edu [uwosh.edu]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. dwsim.fossee.in [dwsim.fossee.in]

- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isomers of Nitrotoluene and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of nitrotoluene, focusing on their synthesis through the nitration of toluene, the factors influencing isomer distribution, and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, synthesis, and drug development who require a deep understanding of these important chemical intermediates.

Introduction to Nitrotoluene Isomers

Nitrotoluene (C₇H₇NO₂) exists in three isomeric forms: ortho-nitrotoluene (o-NT), meta-nitrotoluene (m-NT), and para-nitrotoluene (p-NT). These isomers are key precursors in the synthesis of a wide range of commercially significant compounds, including dyes, agrochemicals, pharmaceuticals, and explosives like trinitrotoluene (TNT).[1][2] The position of the nitro group on the toluene ring dictates the chemical and physical properties of each isomer, making their selective synthesis and efficient separation crucial for various industrial applications.

The formation of nitrotoluene isomers is primarily achieved through the electrophilic aromatic substitution reaction of toluene with a nitrating agent. The methyl group of toluene is an activating, ortho, para-directing group, which means that the ortho and para isomers are the major products, while the meta isomer is formed in significantly smaller quantities.[3]

Formation of Nitrotoluene Isomers: The Nitration of Toluene

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The process involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of toluene.

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism:

-

Generation of the Nitronium Ion: In the most common industrial method, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[3]

-

Electrophilic Attack and Formation of the Sigma Complex: The nitronium ion is attacked by the π-electron system of the toluene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation and Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.

Caption: Reaction mechanism for the nitration of toluene.

Factors Influencing Isomer Distribution

The ratio of ortho, meta, and para isomers is influenced by several factors, primarily the reaction temperature and the composition of the nitrating agent.

| Nitrating Agent/Conditions | Temperature (°C) | o-NT (%) | m-NT (%) | p-NT (%) | o:p Ratio | Reference |

| Mixed Acid (HNO₃/H₂SO₄) | 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | ~1.6 | [1] |

| Mixed Acid (HNO₃/H₂SO₄) | 30 | 58.5 | 4.4 | 37.1 | 1.58 | [4] |

| Mixed Acid (HNO₃/H₂SO₄) | 60 | 58.21 | - | - | - | [4] |

| Mixed Acid (HNO₃/H₂SO₄) | -30 | 58.33 | - | - | - | [4] |

| N₂O₅ in CH₂Cl₂ | 25 | - | 2.2 | - | - | |

| N₂O₅ in CH₂Cl₂ | -20 | - | 1.6 | - | - | |

| N₂O₅ in CH₂Cl₂ | < -40 | - | 1 - 1.2 | - | - | |

| 94% HNO₃ | - | - | 2.5 | - | [5] | |

| HNO₃/Acetic Anhydride | 25 | - | 2.8 | - | [5] | |

| HNO₃/Hexane (95% HNO₃) | Boiling | - | 4.1 | - | [5] | |

| Alkyl nitrate / Polyphosphoric acid | 25 - 30 | - | - | - | 0.50 | [4] |

Generally, lower reaction temperatures tend to favor the formation of the para isomer to a slight extent and decrease the amount of the meta isomer.[4] The choice of nitrating agent can also significantly alter the isomer ratio. For instance, using alkyl nitrates in the presence of polyphosphoric acid can dramatically increase the yield of the para isomer.[4]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis and subsequent separation of nitrotoluene isomers.

Synthesis of Mononitrotoluene

This protocol describes a standard procedure for the nitration of toluene using a mixed acid nitrating agent.

Materials and Equipment:

-

Toluene (freshly distilled)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (96-98%)

-

Ice

-

2M Sodium Hydroxide solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Cyclohexane (or Diethyl Ether)

-

Three-neck round-bottom flask

-

Dropping funnel with pressure equalization

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid, while cooling the flask in an ice bath. The addition should be done with constant swirling. Cool the resulting nitrating mixture to below 5°C in an ice-salt bath.[6]

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask to -10°C using an ice-salt bath.[6]

-

Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred toluene over a period of approximately 1.5 to 2 hours. It is crucial to maintain the internal reaction temperature below 5°C throughout the addition.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed at room temperature for an additional 2-3 hours.[6]

-

Work-up: Pour the reaction mixture into a beaker containing 50 g of crushed ice. Transfer the mixture to a separatory funnel.[6]

-

Extraction: Extract the product with one 40 mL portion and then two 10 mL portions of cyclohexane. Combine the organic layers.[6]

-

Washing: Wash the combined organic phase sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and finally with another 10 mL of water.[6][7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude mixture of nitrotoluene isomers as a yellow oil.[6]

Separation of Nitrotoluene Isomers

The separation of the crude mixture of nitrotoluene isomers is typically achieved by a combination of fractional distillation and crystallization, taking advantage of the differences in their boiling and melting points.[2]

Physical Properties of Nitrotoluene Isomers:

| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) at 20°C |

| o-Nitrotoluene | 137.14 | -9.5 (α-form) | 221.7 | 1.163 |

| m-Nitrotoluene | 137.14 | 16 | 232.6 | 1.157 |

| p-Nitrotoluene | 137.14 | 54.5 | 238.3 | 1.104 (at 75°C) |

Data sourced from[1].

Procedure:

-

Fractional Distillation: The crude nitrotoluene mixture is subjected to fractional distillation under reduced pressure. o-Nitrotoluene, having the lowest boiling point, will distill first.[2]

-

Crystallization of p-Nitrotoluene: The residue from the distillation, which is enriched in p-nitrotoluene and m-nitrotoluene, is cooled to induce crystallization of the p-isomer, which has a significantly higher melting point. The mixture can be cooled to around 0°C or lower.[2]

-

Isolation of p-Nitrotoluene: The crystallized p-nitrotoluene is separated from the liquid m-nitrotoluene by filtration. The solid can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

-

Isolation of m-Nitrotoluene: The filtrate, now enriched in m-nitrotoluene, can be further purified by another fractional distillation.

References

- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dwsim.fossee.in [dwsim.fossee.in]

- 3. cerritos.edu [cerritos.edu]

- 4. US3126417A - Nitration of toluene with alkyl - Google Patents [patents.google.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. studylib.net [studylib.net]

Spectroscopic data of 2-Nitrotoluene (IR, UV, NMR, Mass Spec)

This guide provides an in-depth analysis of the spectroscopic data for 2-nitrotoluene (C₇H₇NO₂), a key intermediate in the synthesis of various dyes, agricultural chemicals, and rubber additives. Aimed at researchers and professionals in drug development and chemical sciences, this document compiles and interprets data from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are included to support practical application and structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative data derived from the four primary methods of spectroscopic analysis for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by strong absorptions corresponding to the nitro group, the aromatic ring, and the methyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2920 | Weak-Medium | Methyl (CH₃) C-H Stretch |

| ~1525 | Strong | N-O Asymmetric Stretch (NO₂)[1] |

| ~1465 | Medium | C=C Aromatic Ring Stretch |

| ~1350 | Strong | N-O Symmetric Stretch (NO₂)[1] |

| ~785 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

| ~740 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. This compound exhibits a strong absorption in the UV region, characteristic of a nitro-substituted aromatic compound.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | log(ε) | Solvent | Electronic Transition |

| 259 | ~5250 | 3.72 | Alcohol | π → π* |

Citation for all data in the table:[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound shows distinct signals for the methyl protons and the four aromatic protons, whose chemical shifts are influenced by the electron-withdrawing nitro group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 7.93 | Multiplet (m) | 1H | H-3 (ortho to NO₂) |

| ~7.45 - 7.50 | Multiplet (m) | 1H | H-5 (para to CH₃) |

| ~7.30 - 7.33 | Multiplet (m) | 2H | H-4, H-6 |

| ~2.55 - 2.56 | Singlet (s) | 3H | Methyl (CH₃) |

Data compiled from spectra obtained at 400 MHz in CDCl₃.[3][4]

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 149.3 | C-2 (C-NO₂) |

| 133.7 | C-4 |

| 132.2 | C-6 |

| 127.5 | C-5 |

| 124.3 | C-3 |

| 120.0 | C-1 (C-CH₃) |

| 20.1 | Methyl (CH₃) |

Data compiled from spectra obtained in CDCl₃.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. The standard method for a volatile compound like this compound is Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 137 | ~45% | [M]⁺ (Molecular Ion) |

| 120 | ~88% | [M-OH]⁺ |

| 92 | ~45% | [M-NO₂]⁺ or [C₇H₈]⁺ |

| 91 | ~48% | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~100% (Base Peak) | [C₅H₅]⁺ |

| 39 | ~24% | [C₃H₃]⁺ |

Data compiled from Electron Ionization (EI) at 70 eV.[2][5][6]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of neat (undiluted) liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired as a thin film.[7][8]

-

Cell Assembly: Place one drop of pure this compound onto the surface of a polished salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to sandwich the liquid, allowing it to spread into a thin, uniform film.[7][9]

-

Instrument Setup: Place the assembled salt plates into the sample holder of the Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry, volatile solvent (e.g., isopropanol or acetone), and store them in a desiccator to prevent damage from moisture.[7][9]

UV-Visible Spectroscopy Protocol

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λₘₐₓ).

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Common choices include ethanol, methanol, or hexane. The solvent must not absorb in the region of interest (typically 200-400 nm).[10]

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[11]

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and effective solvent for this compound. The deuterium signal is also used by the instrument for field-frequency locking.[12][13]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of CDCl₃ in a small vial.[13][14] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral quality. The liquid height should be approximately 4-6 cm.[14]

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer magnet.

-

Data Acquisition: The instrument operator will tune and shim the magnetic field to optimize its homogeneity. Standard acquisition programs for ¹H and ¹³C{¹H} (proton-decoupled) spectra are then executed.

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and calibrated using the TMS signal (or the residual solvent signal, e.g., CHCl₃ at 7.26 ppm) as a reference.[14]

Mass Spectrometry Protocol

Objective: To obtain the electron ionization mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Methodology:

-

Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small organic molecules.[4]

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (conventionally 70 eV).[4][15] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ([M]⁺).

-

Fragmentation: The high energy of the EI process imparts excess internal energy to the molecular ion, causing it to fragment into smaller, characteristic ions and neutral radicals.

-

Mass Analysis: The resulting ions (molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: The spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z (if present) corresponds to the molecular ion, and its mass confirms the molecular weight of the compound. The fragmentation pattern serves as a fingerprint for structural analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the spectroscopic analysis of this compound.

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic identification of a chemical compound.

Mass Spectrometry Fragmentation of this compound

Caption: Primary fragmentation pathway of this compound in EI-MS.

Interrelation of Spectroscopic Techniques for Structure Elucidation

References

- 1. chegg.com [chegg.com]

- 2. This compound | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(88-72-2) IR Spectrum [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ez.restek.com [ez.restek.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. researchgate.net [researchgate.net]

- 10. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 11. eu-opensci.org [eu-opensci.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physical Properties of 2-Nitrotoluene

This guide provides a comprehensive overview of the key physical properties of 2-Nitrotoluene, tailored for researchers, scientists, and professionals in drug development. It presents a detailed summary of its melting and boiling points, outlines the general experimental methodologies for their determination, and situates the compound within its broader manufacturing and application context.

Core Physical Properties